molecular formula C23H29NO4S B3211540 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1091052-14-0

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3211540
CAS No.: 1091052-14-0
M. Wt: 415.5 g/mol
InChI Key: CQWMKVMWOVEGQC-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a unique structure combining a methoxyphenyl group, an oxane ring, and a tetrahydronaphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

    Formation of the Tetrahydronaphthalene Sulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: shares similarities with other sulfonamide-based compounds, such as:

Uniqueness

The unique combination of the methoxyphenyl group, oxane ring, and tetrahydronaphthalene sulfonamide moiety distinguishes this compound from other sulfonamides. This structural uniqueness may confer specific biological activities and chemical reactivity that are not observed in other related compounds.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-27-21-9-7-20(8-10-21)23(12-14-28-15-13-23)17-24-29(25,26)22-11-6-18-4-2-3-5-19(18)16-22/h6-11,16,24H,2-5,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWMKVMWOVEGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 3
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 6
N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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